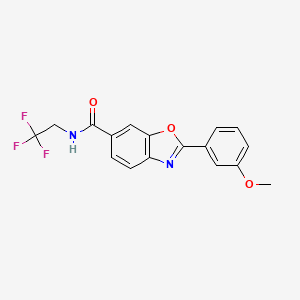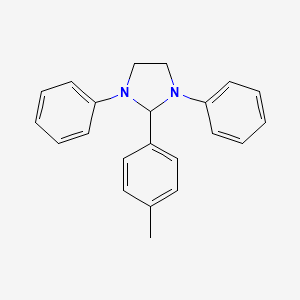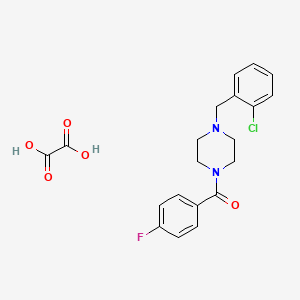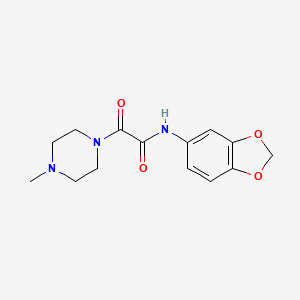![molecular formula C20H26O3 B5029199 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5029199.png)
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene, also known as IPEM, is a chemical compound that has been widely used in scientific research due to its unique properties. IPEM is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene is not fully understood, but it is believed to act as a SERM by binding to estrogen receptors in the body. This binding has been shown to have both agonist and antagonist effects, depending on the tissue and receptor subtype. In breast cancer cells, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to act as an antagonist by blocking the growth-promoting effects of estrogen. In bone tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to act as an agonist by promoting bone growth and strengthening.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene are complex and varied, depending on the tissue and receptor subtype involved. In breast cancer cells, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the growth of cancer cells and induce apoptosis. In bone tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to promote bone growth and strengthen. In cardiovascular tissue, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to reduce inflammation and improve cardiac function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments include its unique properties as a SERM, its potential therapeutic applications in a variety of fields, and its ability to selectively target specific tissues and receptor subtypes. The limitations of using 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments include its complex mechanism of action, its potential for off-target effects, and the need for further research to fully understand its potential therapeutic applications.
Future Directions
For research on 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene include further studies on its mechanism of action, its potential for therapeutic applications in a variety of fields, and its potential for use in combination with other drugs. Additionally, further studies are needed to fully understand the safety and efficacy of 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in humans, as well as its potential for drug interactions and side effects.
Synthesis Methods
The synthesis method for 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene involves several steps, including the reaction of 2-methoxy-4-methylphenol with 2-chloroethanol to produce 2-(2-methoxy-4-methylphenoxy)ethanol. This compound is then reacted with 4-methylbenzoyl chloride in the presence of a base to produce 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene. The overall yield of this process is approximately 50%.
Scientific Research Applications
1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and bone health. In cancer research, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of cancer cells and inducing apoptosis. In cardiovascular disease, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have a protective effect on the heart by reducing inflammation and improving cardiac function. In bone health, 1-isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been shown to have a positive effect on bone density and strength.
properties
IUPAC Name |
2-methoxy-4-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(2)17-8-6-15(3)12-19(17)23-11-10-22-18-9-7-16(4)13-20(18)21-5/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJSULNKODNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-1-naphthylbenzamide](/img/structure/B5029129.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)
![1-(4-bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5029158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-fluorophenyl)glycinamide](/img/structure/B5029161.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)

![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
